Di-tert-butylisobutylsilyl triflate
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Overview
Description
Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C13H27F3O3SSi . It is a liquid at room temperature and is used in various synthetic processes due to its steric bulk and the robustness of its derivatives .
Molecular Structure Analysis
The molecular weight of Di-tert-butylisobutylsilyl triflate is 348.50 g/mol . The InChI code for this compound is1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3
. Chemical Reactions Analysis
Di-tert-butylsilyl bis(trifluoromethanesulfonate), a related compound, is known to react easily with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .Physical And Chemical Properties Analysis
Di-tert-butylisobutylsilyl triflate is a liquid at room temperature . It has a molecular weight of 348.50 g/mol . The compound is sensitive towards moisture .Scientific Research Applications
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” is used as a protecting group in organic synthesis . It’s particularly useful for protecting carboxylic acids, as the Si-O bonds are too labile even under mild reaction conditions .
Methods of Application
The compound is prepared by reacting di-tert-butylchlorosilane with trifluoromethanesulfonic acid . It’s sensitive to moisture and reacts with hydroxylic solvents .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” as a protecting group has enabled the rapid assembly of polyol motifs and expedient synthesis of polyketide natural products .
2. Use in Intramolecular Cyclizations
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” has been applied in intramolecular cyclizations as a novel promoter for a Boekelheide reaction .
Methods of Application
The compound is used in conjunction with triethylamine in dichloromethane to promote the cyclization .
Results or Outcomes
The cyclized product was synthesized in 51% yield, which was increased to 75% by using microwave irradiation .
3. Use in Synthesis of Dienophiles
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” has been used for 1,2-diols in the synthesis of dienophiles .
Methods of Application
The compound is used to protect the hydroxyl groups at C-3 and C-4 of the starting material .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of electron-rich dienophiles .
4. Use in Synthesis of 3,6-Bridged Glycosyl Donors
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” has been used for 1,4-diols to obtain 3,6-bridged glycosyl donors .
Methods of Application
The compound is used to protect the hydroxyl groups at C-3 and C-4 of the starting material .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of 3,6-bridged glycosyl donors .
5. Use in Synthesis of Fullerene Polyols
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” has been used in the synthesis of fullerene polyols .
Methods of Application
The bridging di-tert-butylsilylene can be cleaved to give the corresponding fullerene polyols .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of fullerene polyols .
6. Use in Synthesis of Prodrugs of Chemotherapeutics
Summary of the Application
“Di-tert-butylisobutylsilyl triflate” is a valuable material for the synthesis of prodrugs of chemotherapeutics .
Results or Outcomes
The use of “Di-tert-butylisobutylsilyl triflate” in this context has enabled the synthesis of prodrugs of chemotherapeutics .
Safety And Hazards
Future Directions
The di-tert-butylisobutylsilyl (BIBS) protecting group offers new possibilities for synthetic processes because of its steric bulk, robustness of its derivatives, and other special properties . It has been used in the synthesis of N-Methylated Cyclic Peptide and in the generation of secondary and tertiary silyl radicals from silylboranes .
properties
IUPAC Name |
[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVJKCJFUZIETI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27F3O3SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butylisobutylsilyl triflate |
Citations
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